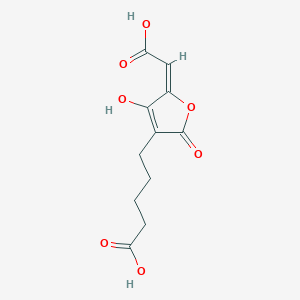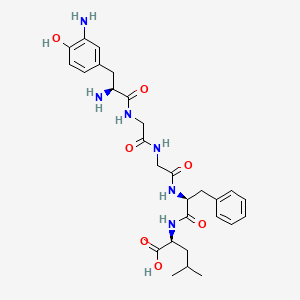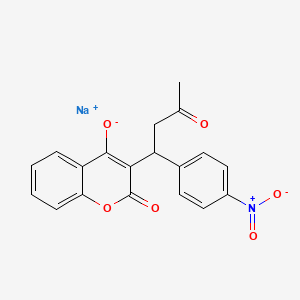
Yadanzioside N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Yadanzioside N is a quassinoid glycoside isolated from the plant Brucea javanica (L.) Merr. Quassinoids are a class of degraded triterpenoids known for their diverse biological activities, including anti-cancer, anti-malarial, and anti-inflammatory effects . This compound, along with its related compounds yadanziosides K, M, and O, has been studied for its potential therapeutic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of yadanzioside N involves the isolation of the compound from the seeds of Brucea javanica. The process typically includes extraction, purification, and structural elucidation using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . The aglycone of yadanzioside O, a related compound, can be prepared from brusatol, indicating a possible synthetic route for this compound .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely involves large-scale extraction and purification from Brucea javanica. The process would require optimization of extraction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
Yadanzioside N undergoes various chemical reactions typical of quassinoid glycosides. These include:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学研究应用
Chemistry: As a model compound for studying the reactivity of quassinoid glycosides.
Biology: Investigating its effects on cellular processes and pathways.
Medicine: Exploring its anti-cancer and anti-malarial properties.
Industry: Potential use in developing new pharmaceuticals and therapeutic agents.
作用机制
The mechanism of action of yadanzioside N involves its interaction with molecular targets and pathways within cells. Quassinoids, including this compound, are known to inhibit protein synthesis and induce apoptosis in cancer cells . The specific molecular targets and pathways involved in these effects are still under investigation, but they likely include key regulatory proteins and signaling cascades.
相似化合物的比较
Similar Compounds
Yadanzioside N is structurally related to other quassinoid glycosides such as yadanziosides K, M, and O . These compounds share similar biological activities but may differ in their potency and specificity.
Uniqueness
This compound is unique in its specific structural features and biological activities. Its distinct glycosidic moiety and aglycone structure contribute to its unique properties compared to other quassinoids.
属性
| 101560-01-4 | |
分子式 |
C34H46O16 |
分子量 |
710.7 g/mol |
IUPAC 名称 |
methyl (1R,2S,6R,8S,9S,13S,14S,15R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,12-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate |
InChI |
InChI=1S/C34H46O16/c1-12(2)13(3)8-19(36)50-24-26-33-11-46-34(26,31(44)45-6)28(42)23(40)25(33)32(5)15(9-18(33)49-29(24)43)14(4)7-16(27(32)41)47-30-22(39)21(38)20(37)17(10-35)48-30/h7-8,12,14-15,17-18,20-26,28,30,35,37-40,42H,9-11H2,1-6H3/b13-8+/t14-,15+,17-,18-,20-,21+,22-,23-,24?,25-,26-,28?,30-,32+,33-,34?/m1/s1 |
InChI 键 |
YSFALLIAQRJCQF-IMMXKFRFSA-N |
手性 SMILES |
C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H](C(C([C@@H]4C(C(=O)O3)OC(=O)/C=C(\C)/C(C)C)(OC5)C(=O)OC)O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
规范 SMILES |
CC1C=C(C(=O)C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







